molecular formula C14H21N5 B2998442 1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine CAS No. 1134332-03-8

1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine

Cat. No. B2998442
M. Wt: 259.357
InChI Key: NAMZVIVIVSTGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” is a complex organic molecule. Unfortunately, there is no specific information available for this exact compound. However, it appears to be related to a class of compounds known as phenylpiperazines1. These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Mannich base organic non-linear optical single crystal was synthesized using acetonitrile as a solvent2. The slow evaporation technique was employed at room temperature2. However, the exact synthesis process for “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” is not available in the current literature.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction2. This technique confirms the existence of non-centrosymmetric nature of the grown crystal2. However, the specific molecular structure analysis for “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” is not available in the current literature.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine”. However, similar compounds have been used as intermediates in the synthesis of other complex organic molecules3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” are not specifically known. However, similar compounds are known to be solid at room temperature4.


Scientific Research Applications

Glucosidase Inhibitors and Antioxidant Activity

A study on benzimidazoles containing piperazine or morpholine skeletons demonstrated their efficacy as glucosidase inhibitors and their significant antioxidant activities. These compounds were synthesized through a rapid 'onepot' nitro reductive cyclization reaction and exhibited high scavenging activity in various in vitro antioxidant assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. The compounds showed an inhibitory potential much better than the standard acarbose, indicating their potential for treating diseases related to oxidative stress and glucose metabolism disorders (Özil, Baltaş, & Parlak, 2018).

Antimicrobial Applications

The synthesis and evaluation of benzimidazole Mannich bases revealed their promising antimicrobial activity. These compounds were prepared through a tri-component synthesis involving benzimidazole, aqueous formaldehyde, and an amine. Their antimicrobial effectiveness was tested against various bacterial strains, and the presence of saturated heterocycles from the amine molecule contributed to their increased biological activity. This study illustrates the potential of these compounds as antimicrobial agents, with specific molecular structures enhancing their efficacy (Marinescu et al., 2020).

Antiproliferative and Anticancer Activity

Research on 2-arylidenaminobenzimidazole derivatives demonstrated their potential as novel compounds with significant antiproliferative activity. These Mannich bases were evaluated for their effectiveness against human leukemia and cancer cells, showing notable activity, especially against MV4-11 cells. The structural characteristics of these compounds were crucial for their biological activities, indicating their potential for developing new anticancer therapies (Nowicka et al., 2015).

Crystal Structure Analysis

The crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to establish the conformation of the molecule. This research contributes to the understanding of molecular structures and their implications for biological activities, providing a foundation for the design of new drugs with optimized efficacy (Özbey, Kuş, & Göker, 2001).

Spectroscopic Characterization and DFT Investigation

A study on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine provided insights into its molecular structure through spectroscopic characterization and DFT investigation. This research enhances the understanding of the molecular properties and interactions of benzimidazole derivatives, aiding in the design of compounds with desired biological activities (Al-Harthy et al., 2019).

Safety And Hazards

The safety and hazards associated with “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” are not specifically known. However, similar compounds are classified as non-combustible solids4.


properties

IUPAC Name

1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-17-5-7-19(8-6-17)10-14-16-12-9-11(15)3-4-13(12)18(14)2/h3-4,9H,5-8,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMZVIVIVSTGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.